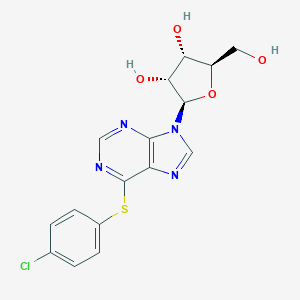

6-S-(4-Chlorophenyl)-6-thio-inosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound with significant applications in various scientific fields. This compound features a purine base with a 4-chlorophenyl group and a sulfanyl group, attached to a sugar moiety with hydroxymethyl and diol functionalities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the 4-chlorophenyl and sulfanyl groups. The final steps involve the attachment of the sugar moiety and the formation of the hydroxymethyl and diol functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, essential for commercial applications.

Análisis De Reacciones Químicas

Types of Reactions

(2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

Reduction: The compound can be reduced to modify the purine base or the sugar moiety.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

Major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its purine base is of particular interest due to its similarity to nucleotides, which are essential for DNA and RNA synthesis.

Medicine

In medicine, (2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is investigated for its potential therapeutic properties. It may act as an antiviral or anticancer agent, targeting specific molecular pathways.

Industry

In industrial applications, this compound is used in the development of new materials and pharmaceuticals. Its unique chemical properties make it a valuable component in various formulations.

Mecanismo De Acción

The mechanism of action of (2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with specific molecular targets. The purine base can bind to enzymes or receptors, modulating their activity. The chlorophenyl and sulfanyl groups may enhance the compound’s binding affinity and specificity. The sugar moiety facilitates cellular uptake and distribution.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other purine derivatives with various substituents, such as:

- (2R,3R,4S,5R)-2-[6-(4-Methylphenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

- (2R,3R,4S,5R)-2-[6-(4-Fluorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Uniqueness

What sets (2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol apart is its specific combination of functional groups. The presence of the 4-chlorophenyl group and the sulfanyl group provides unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Actividad Biológica

6-S-(4-Chlorophenyl)-6-thio-inosine (CPI) is a modified nucleoside that has garnered attention due to its potential biological activities, particularly in the realm of nucleic acid metabolism and its interactions with various biological macromolecules. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H12ClN4O3S

- Molecular Weight : 300.76 g/mol

- CAS Number : 4542-23-8

CPI exhibits its biological effects primarily through its interference with nucleic acid metabolism. It acts as a substrate analog for enzymes involved in nucleotide metabolism, potentially leading to inhibition or alteration of normal cellular processes. The presence of the 4-chlorophenyl group enhances its affinity for certain biological targets, which may include:

- Nucleoside transporters

- Kinases

- Nucleic acid polymerases

1. Antiviral Activity

CPI has demonstrated antiviral properties against various viral infections. Research indicates that it can inhibit viral replication by interfering with viral RNA synthesis. For example, studies have shown that CPI inhibits the replication of certain RNA viruses by targeting their polymerases.

2. Anticancer Properties

CPI exhibits significant anticancer activity by inducing apoptosis in cancer cells. It has been shown to:

- Inhibit cell proliferation in various cancer cell lines.

- Induce cell cycle arrest at the G1 phase.

- Promote apoptosis through the activation of caspase pathways.

3. Enzyme Inhibition

CPI acts as an inhibitor for several key enzymes involved in nucleotide metabolism:

- Adenosine deaminase (ADA) : By inhibiting ADA, CPI increases intracellular levels of adenosine, which can have immunomodulatory effects.

- Nucleoside phosphorylase : This inhibition affects the salvage pathway of nucleotide synthesis, leading to altered cellular metabolism.

Case Studies

Several studies have investigated the biological activities of CPI:

-

Study on Antiviral Activity :

- A study evaluated the antiviral efficacy of CPI against influenza viruses. Results indicated a significant reduction in viral titers in treated cells compared to controls, suggesting a potential therapeutic application for influenza infections.

-

Cancer Cell Line Analysis :

- In vitro studies on human breast cancer cell lines showed that CPI treatment resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, such as Annexin V positivity and caspase activation.

-

Enzyme Interaction Studies :

- Research using kinetic assays demonstrated that CPI competes with natural substrates for binding to ADA and nucleoside phosphorylase, confirming its role as an effective inhibitor.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits viral replication in RNA viruses | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits adenosine deaminase and nucleoside phosphorylase |

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O4S/c17-8-1-3-9(4-2-8)26-15-11-14(18-6-19-15)21(7-20-11)16-13(24)12(23)10(5-22)25-16/h1-4,6-7,10,12-13,16,22-24H,5H2/t10-,12-,13-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXFHLHTSMRDHE-XNIJJKJLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1SC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.